Fmoc-Glu(Obzl)-Cl

Overview

Description

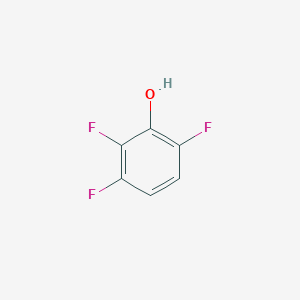

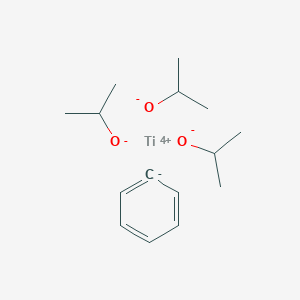

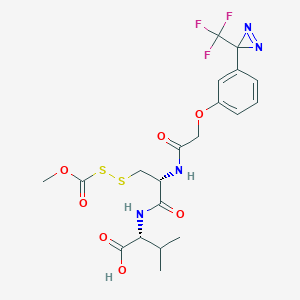

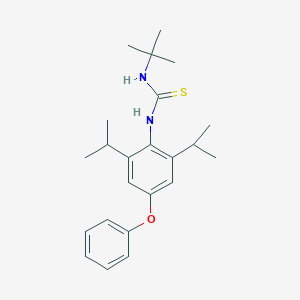

“Fmoc-Glu(Obzl)-Cl” is a glutamic acid derivative . It is also known as N-α-Fmoc-L-glutamic acid α-benzyl ester . It has a molar mass of 459.49 g/mol and its Hill formula is C₂₇H₂₅NO₆ .

Synthesis Analysis

“Fmoc-Glu(Obzl)-Cl” is used as a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .

Molecular Structure Analysis

The molecular formula of “Fmoc-Glu(Obzl)-Cl” is C₂₇H₂₅NO₆ . Its molar mass is 459.49 g/mol .

Chemical Reactions Analysis

“Fmoc-Glu(Obzl)-Cl” is used in Fmoc solid-phase peptide synthesis . It is prone to pyroglutamate formation .

Physical And Chemical Properties Analysis

“Fmoc-Glu(Obzl)-Cl” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . .

Scientific Research Applications

Peptide Synthesis

Fmoc-Glu(Obzl)-Cl: is primarily used in the synthesis of peptides. It serves as a building block for introducing glutamic acid with a benzyl ester side-chain protection. This protection is TFA-labile, meaning it can be removed by trifluoroacetic acid during the peptide cleavage process . The use of Fmoc-Glu(Obzl)-Cl allows for the incorporation of glutamic acid into peptides without racemization, which is crucial for maintaining the biological activity of the synthesized peptides.

Proteomics Research

In proteomics, Fmoc-Glu(Obzl)-Cl is utilized to create specific peptide sequences that mimic portions of proteins. These peptides can be used as standards or probes in mass spectrometry-based proteomic analysis, aiding in the identification and quantification of proteins within complex biological samples .

Drug Development

The compound is instrumental in drug development, particularly in the creation of peptide-based drugs. These drugs often require the precise assembly of amino acid sequences, and Fmoc-Glu(Obzl)-Cl provides a reliable method to introduce glutamic acid residues into these therapeutic agents .

Biomaterials Engineering

In biomaterials engineering, researchers use Fmoc-Glu(Obzl)-Cl to design bioactive peptides that can be grafted onto material surfaces. These peptides can improve the biocompatibility of implants and promote cell adhesion, proliferation, and differentiation .

Enzyme Inhibitor Design

Fmoc-Glu(Obzl)-Cl: is also used in the design of enzyme inhibitors. By synthesizing peptides that can bind to the active sites of enzymes, researchers can create inhibitors that have therapeutic potential in treating various diseases .

Vaccine Development

Peptides synthesized using Fmoc-Glu(Obzl)-Cl can serve as antigens in vaccine development. These antigens can elicit an immune response, leading to the production of antibodies that can recognize and neutralize pathogens .

Molecular Diagnostics

In molecular diagnostics, peptides containing glutamic acid residues introduced by Fmoc-Glu(Obzl)-Cl can be used as capture agents in assays. They can bind to specific biomarkers, allowing for the detection of diseases at an early stage .

Research on Neurodegenerative Diseases

Finally, Fmoc-Glu(Obzl)-Cl -derived peptides are used in research on neurodegenerative diseases. These peptides can mimic the behavior of neurotransmitters or other biologically active molecules in the brain, providing insights into the mechanisms of diseases like Alzheimer’s and Parkinson’s .

Mechanism of Action

Target of Action

Fmoc-Glu(Obzl)-Cl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester , is primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis .

Mode of Action

Fmoc-Glu(Obzl)-Cl is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This allows for the selective addition of amino acids in peptide synthesis .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this process, the compound is added to a growing peptide chain in a stepwise manner. The Fmoc group provides temporary protection to the amino group, preventing unwanted side reactions during the synthesis .

Result of Action

The use of Fmoc-Glu(Obzl)-Cl in peptide synthesis results in the successful addition of the glutamic acid residue to the growing peptide chain . This is a crucial step in the synthesis of complex peptides, which have a wide range of applications in biological research and drug development.

Action Environment

The action, efficacy, and stability of Fmoc-Glu(Obzl)-Cl can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process . For instance, it is recommended to store the compound below +30°C .

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNFCSPOTIXYAL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glu(Obzl)-Cl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)

![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)